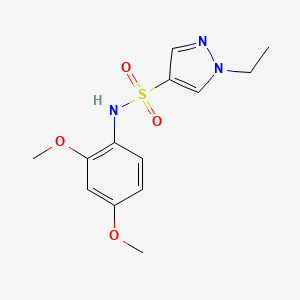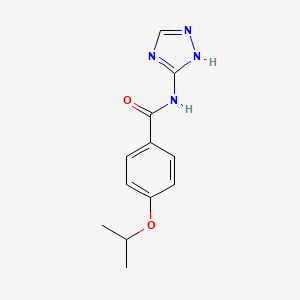
N-(2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, also known as TAK-915, is a novel small molecule that has been developed as a potential treatment for various neurological disorders. This compound has been shown to have a high affinity for the GABA-A α5 receptor subtype, which is believed to play a key role in cognitive function and memory.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its high affinity for the GABA-A α5 receptor subtype. This receptor subtype is predominantly expressed in the hippocampus, a brain region that is critical for learning and memory. By binding to this receptor subtype, this compound enhances the activity of GABA, an inhibitory neurotransmitter that is essential for the proper functioning of the hippocampus. This leads to an improvement in cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. These include an increase in the levels of acetylcholine, a neurotransmitter that is essential for learning and memory, and a reduction in the levels of glutamate, an excitatory neurotransmitter that can be toxic to neurons at high levels. This compound has also been shown to enhance the activity of the hippocampus, as measured by electroencephalography (EEG) and fMRI.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide in lab experiments is its high selectivity for the GABA-A α5 receptor subtype. This makes it a valuable tool for studying the role of this receptor subtype in various neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by a decline in cognitive function and memory. Another area of interest is the development of more potent and selective GABA-A α5 receptor subtype agonists, which could lead to the development of more effective treatments for various neurological disorders. Additionally, further studies are needed to explore the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves a series of chemical reactions that have been optimized to produce a high yield of the final product. The process starts with the reaction of 2,4-dimethoxyphenylhydrazine with ethyl 4-chlorobutyrate to produce 1-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with sulfamide to produce the final product, this compound. The synthesis method has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, schizophrenia, and cognitive impairment associated with aging. In these studies, this compound has been shown to improve cognitive function and memory, as well as reduce the symptoms of these disorders. The compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-4-16-9-11(8-14-16)21(17,18)15-12-6-5-10(19-2)7-13(12)20-3/h5-9,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMIHGBFYHZJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5337839.png)
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5337846.png)
![2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]isonicotinic acid](/img/structure/B5337852.png)
![N-cyclopropyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5337859.png)
![7-acetyl-3-(allylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5337863.png)
![1-allyl-4-{2-[3-(trifluoromethyl)phenoxy]propanoyl}piperazine](/img/structure/B5337870.png)

![methyl 5-[3-(acetylamino)-4-(benzoylamino)dihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5337886.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5337905.png)
![{3-[2-(2-chloro-3,4-dimethoxyphenyl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5337912.png)
![(3R*,4S*)-4-[4-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]tetrahydro-3-furanol](/img/structure/B5337923.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5337932.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5337938.png)
![5'-methyl-1-[3-(1H-pyrazol-1-yl)benzyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5337944.png)
